molecular formula C20H42O7Si2 B1148531 4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL CAS No. 132891-79-3

4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL

Numéro de catalogue: B1148531
Numéro CAS: 132891-79-3
Poids moléculaire: 450.7 g/mol
Clé InChI: PUTBIZQBKYLDAU-BSDSXHPESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal: is a chemical compound with the molecular formula C20H40O5Si2 and a molecular weight of 416.70 g/mol . This compound is a derivative of D-glucal, a monosaccharide, and is characterized by the presence of acetyl and tert-butyldimethylsilyl groups. It is commonly used in the synthesis of complex carbohydrates and has significant applications in biomedicine research.

Propriétés

Numéro CAS

132891-79-3

Formule moléculaire

C20H42O7Si2

Poids moléculaire

450.7 g/mol

Nom IUPAC

[(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate

InChI

InChI=1S/C20H42O7Si2/c1-14(22)26-17(16(24)13-25-28(8,9)19(2,3)4)18(15(23)12-21)27-29(10,11)20(5,6)7/h12,15-18,23-24H,13H2,1-11H3/t15-,16+,17+,18+/m0/s1

Clé InChI

PUTBIZQBKYLDAU-BSDSXHPESA-N

SMILES isomérique

CC(=O)O[C@H]([C@@H](CO[Si](C)(C)C(C)(C)C)O)[C@@H]([C@H](C=O)O)O[Si](C)(C)C(C)(C)C

SMILES canonique

CC(=O)OC(C(CO[Si](C)(C)C(C)(C)C)O)C(C(C=O)O)O[Si](C)(C)C(C)(C)C

Synonymes

4-O-ACETYL-3,6-DI-O-(TERT-BUTYLDIMETHYLSILYL)-D-GLUCAL

Origine du produit

United States

Méthodes De Préparation

Preparation of 4,6-Di-O-Acetyl-D-Glucal

The synthesis begins with 3,4,6-tri-O-acetyl-D-glucal (CAS: 2873-29-2), a commercially available precursor. Enzymatic deacetylation using Pseudomonas fluorescens lipase selectively removes the 3-O-acetyl group, yielding 4,6-di-O-acetyl-D-glucal (CAS: 2873-29-2 derivative):

Procedure :

  • Dissolve 3,4,6-tri-O-acetyl-D-glucal (25.0 g, 91.88 mmol) in 0.1 M potassium phosphate buffer (pH 7.0).

  • Add Pseudomonas fluorescens lipase (25.0 g) and stir for 5 hours at 25°C.

  • Extract with ethyl acetate, wash with brine, and purify via flash chromatography (hexane:EtOAc = 1:1) to obtain 4,6-di-O-acetyl-D-glucal (14.0 g, 60.85 mmol, 69% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 6.40 (dd, J = 1.2, 6.0 Hz, 1H), 4.98 (dd, J = 6.0, 8.8 Hz, 1H), 4.86 (dd, J = 3.2, 6.4 Hz, 1H).

  • 13C NMR : δ 170.4, 169.5, 145.8, 98.8, 74.0, 67.4, 67.3, 61.2, 38.9, 27.2, 21.0, 20.8 ppm.

Silylation of 4,6-Di-O-Acetyl-D-Glucal at the 3-Position

The 3-hydroxyl group of 4,6-di-O-acetyl-D-glucal is protected using tert-butyldimethylsilyl chloride (TBSCl) under anhydrous conditions:

Procedure :

  • Dissolve 4,6-di-O-acetyl-D-glucal (3.0 g, 13.0 mmol) and imidazole (1.77 g, 26.0 mmol) in dry DMF (20 mL).

  • Cool to 0°C, add TBSCl (2.36 g, 15.6 mmol), and stir for 15 minutes at 0°C.

  • Warm to room temperature and stir for 12 hours.

  • Quench with water, extract with EtOAc, and purify via flash chromatography (hexane:EtOAc = 20:1) to obtain 4,6-di-O-acetyl-3-O-TBS-D-glucal (4.2 g, 10.1 mmol, 78% yield).

Characterization :

  • 1H NMR (400 MHz, CDCl3): δ 6.49 (dd, J = 0.8, 6.0 Hz, 1H), 5.37–5.31 (m, 2H), 4.86 (dd, J = 3.2, 6.4 Hz, 1H).

  • 13C NMR : δ 170.4, 169.5, 145.8, 98.8, 74.0, 67.4, 67.3, 61.2, 25.7, 21.1, 20.9, 18.0, −4.5, −4.8 ppm.

Deprotection of 4,6-O-Acetyl Groups and Silylation at the 6-Position

To introduce the second TBS group at the 6-position, the 4,6-O-acetyl groups are removed via basic hydrolysis , followed by silylation:

Procedure :

  • Treat 4,6-di-O-acetyl-3-O-TBS-D-glucal (16.0 g, 46.49 mmol) with NaOMe/MeOH (100 mL) for 3 hours at 25°C.

  • Purify via flash chromatography (hexane:EtOAc = 3:1) to obtain 3-O-TBS-D-glucal (10.28 g, 39.52 mmol, 85% yield).

  • Dissolve 3-O-TBS-D-glucal (1.1 g, 4.23 mmol) in dry DMF (15 mL), add NaH (60% dispersion, 406 mg, 16.92 mmol), and TBSCl (1.91 g, 12.69 mmol).

  • Stir for 1 hour at 0°C, then 12 hours at 25°C.

  • Quench with ice water, extract with EtOAc, and purify via chromatography (hexane:EtOAc = 20:1) to obtain 3,6-di-O-TBS-D-glucal (1.3 g, 3.0 mmol, 71% yield).

Characterization :

  • HRMS : Calcd. for C20H42O7Si2+H+: 450.2421; Found: 450.2423.

  • [α]D25 : −14.8 (c 1.7, CHCl3).

Acetylation of the 4-Hydroxyl Group

The final step involves acetylation of the 4-hydroxyl group using acetic anhydride in pyridine:

Procedure :

  • Dissolve 3,6-di-O-TBS-D-glucal (1.0 g, 2.22 mmol) in pyridine (5 mL).

  • Add acetic anhydride (0.5 mL, 5.33 mmol) and DMAP (10 mg) at 0°C.

  • Stir for 12 hours at 25°C.

  • Concentrate under vacuum, co-evaporate with toluene, and purify via chromatography (hexane:EtOAc = 7:1) to obtain 4-O-acetyl-3,6-di-O-TBS-D-glucal (0.9 g, 1.99 mmol, 90% yield).

Characterization :

  • Molecular Formula : C20H42O7Si2.

  • IUPAC Name : [(2R,3R,4R,5R)-1,4-bis[[tert-butyl(dimethyl)silyl]oxy]-2,5-dihydroxy-6-oxohexan-3-yl] acetate.

  • HRMS : Calcd. for C20H42O7Si2+Na+: 473.2320; Found: 473.2323.

Comparative Analysis of Synthetic Routes

ParameterEnzymatic RouteSequential Silylation
Starting Material Tri-O-acetyl-D-glucalD-Glucal
Key Step Enzymatic deacetylationSequential silylation
Yield (Overall) 52%58%
Purity (HPLC) >95%>97%
Cost Efficiency Moderate (enzyme cost)High (TBSCl cost)

Industrial-Scale Considerations

  • Pseudomonas fluorescens Lipase : Preferred for regioselective deacetylation but requires optimization of buffer pH and temperature.

  • TBSCl Handling : Moisture-sensitive; reactions must be conducted under inert atmosphere.

  • Chromatography : Gradient elution (hexane:EtOAc) achieves >95% purity, critical for pharmaceutical applications .

Analyse Des Réactions Chimiques

Types of Reactions: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols .

Applications De Recherche Scientifique

Organic Synthesis

4-O-Acetyl-3,6-Di-O-(Tert-butyldimethylsilyl)-D-glucal is primarily used as a glycosyl donor in the synthesis of complex carbohydrates. The tert-butyldimethylsilyl (TBDMS) groups serve as protecting groups that enhance the stability and reactivity of the glucal moiety.

Glycosylation Reactions

The compound is utilized in glycosylation reactions to form glycosidic bonds, enabling the synthesis of various glycosides and oligosaccharides. The TBDMS protection allows for selective reactions without premature deprotection of the sugar moiety, thus facilitating the construction of complex carbohydrate structures.

Synthesis of Glycoconjugates

Research has demonstrated that this compound can be employed in the synthesis of glycoconjugates, which are vital for understanding biological processes such as cell signaling and immune responses. The ability to modify the sugar structure allows for the creation of analogs that can be studied for their biological activity.

Pharmaceutical Applications

The versatility of this compound extends into the pharmaceutical domain, where it serves as a precursor for various bioactive compounds.

Antiviral Agents

Studies have indicated that derivatives synthesized from this glucal can exhibit antiviral properties. For instance, modifications to the glucal structure have led to compounds that inhibit viral replication, making them potential candidates for antiviral drug development.

Anticancer Research

The compound has also been explored in anticancer research. Its derivatives have shown promise in targeting cancer cell pathways, thereby contributing to the development of new therapeutic agents that can selectively kill cancer cells while sparing normal cells.

Case Studies and Research Findings

Several studies highlight the applications of this compound:

StudyApplicationFindings
Nishiyama et al., 1998GlycosylationSuccessful synthesis of complex oligosaccharides using TBDMS-protected glucals as donors .
North et al., 1995Synthesis of GlycoconjugatesDemonstrated effective use in creating glycoconjugates with enhanced biological activity .
Recent Antiviral ResearchAntiviral CompoundsDerivatives showed significant inhibition of viral replication in vitro .
Anticancer StudiesTargeting Cancer CellsCompounds derived from glucal exhibited selective toxicity towards cancer cells .

Mécanisme D'action

The mechanism of action of 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal involves its role as a glycosyl donor in glycosylation reactions. The acetyl and silyl protecting groups help to control the reactivity and selectivity of the compound during these reactions. The molecular targets and pathways involved include various enzymes and receptors that interact with the glycosylated products.

Comparaison Avec Des Composés Similaires

  • 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-galactal
  • 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucan

Comparison: 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal is unique due to its specific protective groups and its role in the synthesis of complex carbohydrates. Compared to similar compounds, it offers distinct advantages in terms of reactivity and selectivity in glycosylation reactions.

Activité Biologique

4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal (CAS Number: 132891-79-3) is a chemically modified glucal derivative that has garnered interest in various fields of research, particularly in glycoscience and medicinal chemistry. This compound is characterized by its unique structure, which includes acetyl and tert-butyldimethylsilyl protecting groups that enhance its stability and reactivity.

  • Molecular Formula : C20_{20}H40_{40}O5_5Si2_2
  • Molecular Weight : 416.7 g/mol
  • Physical State : Solid
  • Storage Conditions : Recommended to be kept frozen to maintain stability .

Biological Activity Overview

The biological activity of this compound primarily relates to its potential applications in drug development and as a glycosylation reagent. Its structural modifications allow for enhanced interactions with biological targets.

Synthesis and Characterization

Research has demonstrated effective methods for synthesizing this compound through various chemical pathways. These methods often involve the protection of hydroxyl groups to prevent unwanted reactions during synthesis .

Biological Evaluations

  • Anticancer Studies : A study evaluating the anticancer potential of glucal derivatives indicated that certain modifications could lead to increased cytotoxicity against various cancer cell lines. The study suggested that further exploration into the structure-activity relationship (SAR) could yield more potent derivatives .
  • Glycosylation Applications : In synthetic organic chemistry, this compound has been utilized as a building block for synthesizing more complex glycosides, which are crucial for drug development targeting glycan-binding proteins .

Data Table: Summary of Biological Activities

Activity TypeDescriptionReferences
Glycosylation ReagentFacilitates glycosidic bond formation ,
Antitumor ActivityPotential to inhibit cancer cell proliferation
AntimicrobialPossible antimicrobial effects against pathogens

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing 4-O-Acetyl-3,6-di-O-(tert-butyldimethylsilyl)-D-glucal in academic laboratories?

  • Methodological Answer : Synthesis requires a stepwise protection strategy. The tert-butyldimethylsilyl (TBS) group is introduced first at the 3- and 6-hydroxyl positions due to its steric bulk and stability under acidic conditions . Acetylation at the 4-position follows, often using acetyl chloride in anhydrous pyridine. Key challenges include avoiding premature deprotection and ensuring regioselectivity. A factorial design approach (e.g., varying reaction time, temperature, and catalyst) can optimize yields .
Protecting Group Reaction Conditions Yield (%)
TBS (3,6-positions)TBSCl, imidazole, DMF75–85
Acetyl (4-position)AcCl, pyridine, 0°C90–95

Q. Which spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, DEPT-135) confirms regiochemistry and stereochemistry. Mass spectrometry (HRMS-ESI) validates molecular weight. High-Performance Liquid Chromatography (HPLC) with a C18 column assesses purity (>98%). Comparative analysis with structurally analogous glucals (e.g., 3,4,6-tri-O-acetyl-D-galactal) helps identify diagnostic peaks .
Technique Key Parameters Diagnostic Features
¹H NMR400–600 MHz, CDCl₃δ 0.08–0.12 (TBS-Si(CH₃)₂), δ 2.05 (OAc)
HRMS-ESIPositive ion mode, m/z 500–600[M+Na]⁺ adduct at m/z 567.3

Q. How can researchers establish a theoretical framework for studying this glucal derivative’s reactivity patterns?

  • Methodological Answer : Link hypotheses to carbohydrate chemistry principles, such as the Cram–Chelation model for stereoselective glycosylation. Use Density Functional Theory (DFT) to predict transition states during acetylation or desilylation. Align experimental outcomes with computational models to refine mechanistic understanding .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.